(5Z)-5-(2,3-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-(2,3-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine-2,4-dione core with a dimethoxybenzylidene moiety and a piperidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,3-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione typically involves a multi-step process. The key steps include the formation of the thiazolidine-2,4-dione ring, the introduction of the dimethoxybenzylidene group, and the attachment of the piperidinyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,3-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2,3-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,3-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, such as pioglitazone and rosiglitazone, are used in the treatment of diabetes.
Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone, are used in various chemical applications.
Uniqueness
What sets (5Z)-5-(2,3-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H26N2O6S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H26N2O6S/c1-28-16-8-5-6-14(19(16)29-2)12-17-20(26)23(21(27)30-17)13-18(25)22-10-4-3-7-15(22)9-11-24/h5-6,8,12,15,24H,3-4,7,9-11,13H2,1-2H3/b17-12- |
InChI Key |
VYIHZJOZZPRGFP-ATVHPVEESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCC3CCO |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
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